4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-phenol
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Overview
Description
4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol is a chemical compound with the molecular formula C18H21N3O It is a derivative of phenol and piperazine, featuring a benzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol typically involves the condensation of 4-benzyl-1-piperazine with 4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-(4-Benzyl-1-piperazinyl)benzaldehyde: A related compound with a similar structure but different functional groups.
2-(4-Benzyl-1-piperazinyl)-4-fluorobenzaldehyde: Another derivative with a fluorine atom in the aromatic ring.
1-(4-Cyano-benzyl)-piperazine: A compound with a cyano group attached to the benzyl ring.
Uniqueness
4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}phenol is unique due to its combination of a phenolic hydroxyl group and an imine linkage, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C18H21N3O |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C18H21N3O/c22-18-8-6-16(7-9-18)14-19-21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9,14,22H,10-13,15H2/b19-14+ |
InChI Key |
VYJJTZBKMFTTEX-XMHGGMMESA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)O |
solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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